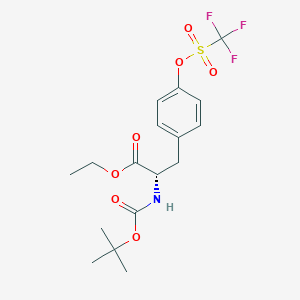
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate is a useful research compound. Its molecular formula is C17H22F3NO7S and its molecular weight is 441.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate, often referred to as a derivative of amino acid esters, exhibits significant biological activity that has been explored in various research contexts. This compound is particularly noteworthy due to its potential applications in medicinal chemistry and its role in the development of therapeutic agents.
Chemical Structure
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 187345-37-5
- Molecular Formula : C16H20F3NO5S
The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, enabling the release of the active amine for biological interactions.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : Studies have indicated that derivatives with similar structures can induce cytotoxic effects in cancer cell lines. For instance, compounds containing the trifluoromethyl group have demonstrated enhanced activity against HCT-116 colon cancer cells, suggesting a potential role in cancer therapeutics .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. Research into related sulfonamide compounds indicates that they can modulate gamma-secretase activity, which is crucial in Alzheimer's disease pathology .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, particularly against Gram-positive bacteria. This suggests that this compound may also possess similar traits .
Case Study 1: Anticancer Activity
A study demonstrated that a structurally related compound exhibited significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Trifluoromethyl derivative | HCT-116 | 15 |
| Trifluoromethyl derivative | MCF-7 | 20 |
Case Study 2: Enzyme Modulation
Research focusing on gamma-secretase modulators revealed that introducing lipophilic groups significantly enhanced their inhibitory potency. The study highlighted how modifications similar to those found in this compound could lead to selective modulation of amyloid precursor protein cleavage.
| Compound | Modulation Effect | EC50 (nM) |
|---|---|---|
| Compound A | Reduction of Aβ42 | 50 |
| Compound B | Increase of Aβ38 | 40 |
属性
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO7S/c1-5-26-14(22)13(21-15(23)27-16(2,3)4)10-11-6-8-12(9-7-11)28-29(24,25)17(18,19)20/h6-9,13H,5,10H2,1-4H3,(H,21,23)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLASSAESKIUFG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














